Butane, 1-(methylsulfonyl)-
Description
Butane, 1-(methylsulfonyl)- (CAS 7560-59-0) is an organosulfur compound with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.213 g/mol. Its IUPAC name reflects its structure: a butane chain with a methylsulfonyl (-SO₂CH₃) group attached to the terminal carbon. Key identifiers include the InChIKey QRXUXNUNFHPWLQ-UHFFFAOYSA-N and synonyms such as methylsulfonylbutane and 1-(methylsulfonyl)butane .
Thermodynamically, its gas-phase standard enthalpy of formation (ΔfH°gas) is -459.7 ± 2.6 kJ/mol, derived from experimental studies by Mackle and O'Hare (1961) and Cox and Pilcher (1970) .
Properties
CAS No. |
7560-59-0 |
|---|---|
Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
1-methylsulfonylbutane |
InChI |
InChI=1S/C5H12O2S/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3 |
InChI Key |
QRXUXNUNFHPWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane, 1-(methylsulfonyl)- typically involves the reaction of butane with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of butane, 1-(methylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Butane, 1-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfone group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted butane derivatives.
Scientific Research Applications
Butane, 1-(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of butane, 1-(methylsulfonyl)- involves its interaction with molecular targets through its sulfone group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific molecular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Butane, 1-(methylsulfonyl)- and are analyzed for comparative insights:
Structural and Functional Group Analysis
Butane, 1-(methylsulfonyl)- vs. Dimethyl sulfone :
- Both contain a sulfonyl group, but Butane, 1-(methylsulfonyl)- has a longer alkyl chain (butane vs. methyl). This difference increases its molecular weight (136.21 vs. 94.13) and likely alters solubility and reactivity. Dimethyl sulfone’s compact structure makes it suitable as a high-temperature solvent, whereas the butane chain in Butane, 1-(methylsulfonyl)- may enhance lipophilicity for pharmaceutical applications .
Butane, 1-(methylsulfonyl)- vs. Methyl butanoate: Methyl butanoate replaces the sulfonyl group with an ester, reducing polarity and molecular weight (102.13 vs. 136.21). Esters like methyl butanoate are volatile and widely used in flavorings, whereas sulfonyl compounds are more thermally stable and reactive in nucleophilic substitutions .
Butane, 1-(methylsulfonyl)- vs. Butane, 1,1-diethoxy- :
- The ether functional group in 1,1-diethoxybutane confers lower chemical reactivity compared to the electron-withdrawing sulfonyl group. Ethers are common in fragrances, while sulfonyl derivatives may serve as intermediates in sulfonation reactions .
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